molecular formula C12H18Cl2N2O B13754619 2'-Chloro-6'-methyl-2-(propylamino)acetanilide, hydrochloride CAS No. 77966-68-8

2'-Chloro-6'-methyl-2-(propylamino)acetanilide, hydrochloride

Cat. No.: B13754619
CAS No.: 77966-68-8
M. Wt: 277.19 g/mol
InChI Key: XFAWLFXEZYTGNJ-UHFFFAOYSA-N
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Description

[2-(2-chloro-6-methylanilino)-2-oxoethyl]-propylazanium chloride: is an organic compound that features a complex structure with both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-chloro-6-methylanilino)-2-oxoethyl]-propylazanium chloride typically involves multiple steps, starting from 2-chloro-6-methylaniline. One common method involves the diazotization of 3-chloro-5-methyl-4-nitroaniline, followed by reduction using hypophosphorous acid and iron powder . The intermediate product is then reacted with propylamine and further processed to obtain the final compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Quaternary ammonium cations.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo multiple types of reactions makes it a versatile building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as tyrosine kinase inhibitors and other therapeutic agents . Its structural features allow for interactions with biological targets, making it a candidate for drug development.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals. Its reactivity and stability under various conditions make it suitable for large-scale industrial applications.

Mechanism of Action

The mechanism of action of [2-(2-chloro-6-methylanilino)-2-oxoethyl]-propylazanium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, as a potential tyrosine kinase inhibitor, it may block the phosphorylation of tyrosine residues on proteins, thereby modulating signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: The unique combination of aromatic and aliphatic components in [2-(2-chloro-6-methylanilino)-2-oxoethyl]-propylazanium chloride provides distinct reactivity and biological activity compared to its analogs. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

77966-68-8

Molecular Formula

C12H18Cl2N2O

Molecular Weight

277.19 g/mol

IUPAC Name

[2-(2-chloro-6-methylanilino)-2-oxoethyl]-propylazanium;chloride

InChI

InChI=1S/C12H17ClN2O.ClH/c1-3-7-14-8-11(16)15-12-9(2)5-4-6-10(12)13;/h4-6,14H,3,7-8H2,1-2H3,(H,15,16);1H

InChI Key

XFAWLFXEZYTGNJ-UHFFFAOYSA-N

Canonical SMILES

CCC[NH2+]CC(=O)NC1=C(C=CC=C1Cl)C.[Cl-]

Origin of Product

United States

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